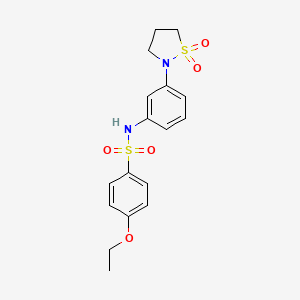

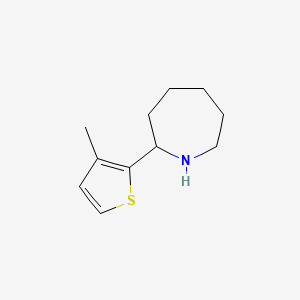

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular compound is not directly mentioned in the provided papers, but the papers do discuss various benzenesulfonamide derivatives with potential biological activities, such as enzyme inhibition and anticancer effects .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, paper describes the synthesis of 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide derivatives, which were designed for selective inhibition of carbonic anhydrase IX. The synthesis involved the reaction of aryl sulfonyl chlorides with thiazolidine derivatives. Similarly, paper details the synthesis of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivatives through the reduction of nitroindazole followed by reaction with aryl sulfonyl chlorides.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups that confer specific properties and biological activities. The papers provided do not directly analyze the molecular structure of "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide," but they do discuss the structure-activity relationships (SAR) of similar compounds. For instance, paper explores the SAR of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. Paper investigates the reaction of N,N-dibromobenzenesulfonamide with various propenylbenzene derivatives, leading to the formation of brominated products. These reactions demonstrate the potential for benzenesulfonamide derivatives to undergo electrophilic aromatic substitution and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers provided do not specifically discuss the properties of "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide," they do mention the properties of related compounds. For example, paper describes the properties of N-methyl-2-oxazolidinones, which are related to the target compound in terms of the presence of a heterocyclic ring and a sulfonamide group.

Aplicaciones Científicas De Investigación

1. Analytical Methods in Antioxidant Activity Studies

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide may be applicable in studies involving the determination of antioxidant activity. Analytical methods such as Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) are critical in assessing the antioxidant capacity of compounds. These methods are based on chemical reactions, with the kinetics or equilibrium state assessed through spectrophotometry, which involves characteristic colors or the discoloration of solutions to be analyzed. This methodology could be relevant in the analysis or determination of the antioxidant capacity of complex samples, including N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide (Munteanu & Apetrei, 2021).

2. Role in Medicinal Chemistry and Drug Synthesis

The compound is a sulfonamide derivative, and sulfonamides have been historically significant in medicinal chemistry, particularly as antimicrobial agents. Research indicates that sulfonamide derivatives, after chemical structural modifications, exhibit a broad spectrum of bioactive properties. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic effects, as well as relevance in treating neurological diseases and as diuretic drugs. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide, due to its sulfonamide structure, might have potential applications in these medicinal areas (He Shichao et al., 2016).

3. Environmental Applications and Organic Pollutant Treatment

Enzymatic approaches are gaining interest in the degradation or transformation of recalcitrant organic pollutants present in industrial wastewater. Certain enzymes, in the presence of redox mediators, can significantly enhance the degradation efficiency of such pollutants. The compound, due to its possible interaction with these enzymatic processes, may play a role in the enzymatic treatment of aromatic compounds in industrial effluents, potentially contributing to the remediation of a wide spectrum of aromatic compounds present in such wastewaters (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .

Mode of Action

It is known to interact with its target, cyclin-dependent kinase 2, potentially leading to changes in the enzyme’s activity . This interaction may result in the inhibition of the enzyme, thereby affecting the progression of the cell cycle .

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of this could include cell cycle arrest and potentially, apoptosis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The molecular and cellular effects of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide’s action are likely to be related to its impact on cell cycle progression . By inhibiting Cyclin-dependent kinase 2, the compound may induce cell cycle arrest, potentially leading to apoptosis .

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-2-24-16-7-9-17(10-8-16)26(22,23)18-14-5-3-6-15(13-14)19-11-4-12-25(19,20)21/h3,5-10,13,18H,2,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAZPFCJOLLUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)

![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)

![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)